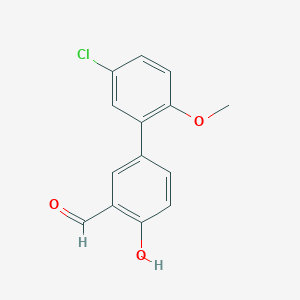
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95%, also known as 6-CMPF, is a widely used chemical compound in scientific research. It is a derivative of phenol, and has been widely used in the synthesis of various organic compounds. 6-CMPF has been studied extensively for its ability to act as a catalyst in various reactions, as well as its potential applications in the fields of medicine and biochemistry.
Applications De Recherche Scientifique
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. It has also been used in the synthesis of polymers, which have potential applications in the fields of medicine and biochemistry. In addition, 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been used in the synthesis of novel drugs, such as antifungal agents and antibiotics.
Mécanisme D'action
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% acts as a catalyst in various reactions. It is believed to act by forming a complex with the reactants, which increases the rate of the reaction. This complex then decomposes, releasing the products of the reaction.
Biochemical and Physiological Effects
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential biochemical and physiological effects. It has been found to have antimicrobial properties, and has been used in the synthesis of various antibiotics and antifungal agents. In addition, 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been found to have anti-inflammatory properties, and has been used in the synthesis of various anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% in lab experiments is its ability to act as a catalyst in various reactions. This allows for the synthesis of various organic compounds in a shorter amount of time. However, 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% is not without its limitations. It is not very soluble in water, and therefore must be used in an alkaline medium. In addition, 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% is not very stable, and therefore must be stored in a cool, dry place.
Orientations Futures
The potential future directions for 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% include further research into its potential applications in the fields of medicine and biochemistry. In particular, further research into its potential as a catalyst in the synthesis of novel drugs and polymers is warranted. In addition, further research into its potential biochemical and physiological effects is also necessary. Lastly, further research into its potential as an antimicrobial agent is also warranted.
Méthodes De Synthèse
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% is synthesized via a two-step process. The first step involves the reaction of 2-chloro-5-methoxyphenol with formaldehyde in an alkaline medium. The second step involves the reaction of the resulting 2-chloro-5-methoxy-2-formylphenol with an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide. This reaction yields a product with a purity of 95%.
Propriétés
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-10-5-6-13(15)12(7-10)11-4-2-3-9(8-16)14(11)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJARBJCQIQMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685261 |
Source


|
| Record name | 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261919-25-8 |
Source


|
| Record name | 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

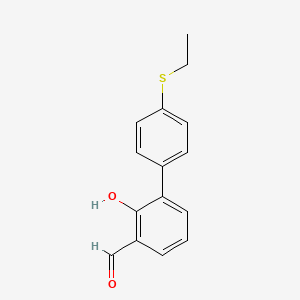
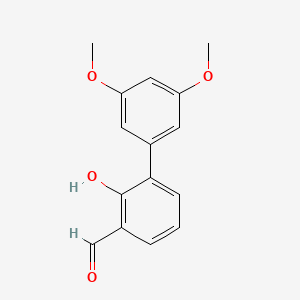
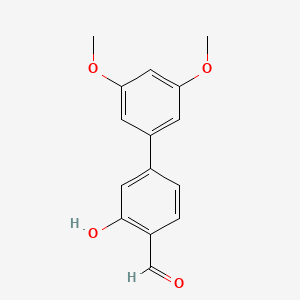
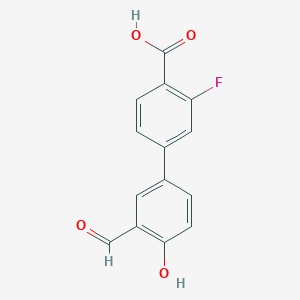




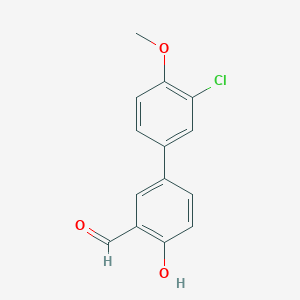


![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)
